N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with butane-1-sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-aminobenzenethiol in a suitable solvent such as dichloromethane.
- Add butane-1-sulfonyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins involved in critical biological pathways. For example, it may inhibit dihydroorotase, DNA gyrase, or other enzymes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2-aminobenzothiazole derivatives
Uniqueness
N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide is unique due to its specific sulfonamide group attached to the benzothiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-2-3-8-17(14,15)13-11-12-9-6-4-5-7-10(9)16-11/h4-7H,2-3,8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZJJQXHISOMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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